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Introduction

Andrimid is a potent, broad-spectrum antibiotic with a uniqgue mode of action, inhibiting the
bacterial acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] This
pseudopeptidic pyrrolidinedione natural product is a hybrid non-ribosomal peptide-polyketide
synthesized by various bacteria, including symbiotic and marine strains.[1][3] Its high selectivity
for prokaryotic ACC makes it a promising candidate for the development of new antibacterial
agents. This guide provides a comprehensive overview of the available spectroscopic data for
the characterization of andrimid, a detailed experimental protocol for its isolation, and a
visualization of its complex biosynthetic pathway.

Physicochemical and Spectroscopic Data

Precise spectroscopic data is fundamental for the unambiguous identification and
characterization of natural products like andrimid. While detailed NMR and MS spectral data
are not extensively tabulated in publicly accessible literature, this section summarizes the
known physicochemical properties and the application of spectroscopic techniques in its
structural elucidation.

Physicochemical Properties
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Property Value Source
Molecular Formula C27H33N30s PubChem
Molar Mass 479.577 g-mol—? PubChem

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of
andrimid and its analogs. It is routinely used to confirm the molecular formula and to study the
fragmentation patterns, which provide structural insights. While detailed fragmentation spectra
for andrimid are not readily available in the cited literature, HRMS has been used to identify
andrimid analogs, with fragmentation spectra helping to pinpoint structural modifications.[4]
The ionization technique typically employed is electrospray ionization (ESI), which is well-suited
for polar molecules like andrimid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of
andrimid.[5] These techniques provide detailed information about the chemical environment of
each proton and carbon atom, allowing for the determination of the compound'’s connectivity
and stereochemistry. Although comprehensive tables of tH and 3C NMR chemical shifts for
andrimid are not publicly available in the provided search results, the literature confirms their
use in its structural confirmation.[5] The complexity of the spectra, with overlapping signals,
often necessitates the use of two-dimensional NMR techniques such as COSY, HSQC, and
HMBC for unambiguous assignment.

Andrimid Biosynthesis

Andrimid is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide
synthase (PKS) pathway. The biosynthetic gene cluster encodes a series of enzymes,
designated as Adm proteins, which catalyze the assembly of the molecule from amino acid and
polyketide precursors. The biosynthesis is notable for its use of a dissociated system of small
proteins rather than large, multi-domain enzymes.[6][7]

The key steps in the biosynthesis of andrimid are as follows:
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e Initiation: The biosynthesis is initiated with the formation of a polyunsaturated fatty acid by a
type Il PKS.

e [-Phenylalanine Formation and Insertion: The non-proteinogenic amino acid [3-phenylalanine
is formed and incorporated.

e Succinimide Precursor Assembly: A succinimide precursor is constructed from valine,
glycine, and two malonyl-CoA units.[2]

o Condensation: Transglutaminase-like enzymes act as condensation catalysts to form the
amide bonds.[7]

Below is a diagram illustrating the key enzymatic steps in the andrimid biosynthetic pathway.

Click to download full resolution via product page

Caption: Overview of the Andrimid Biosynthetic Pathway.

Experimental Protocols

The following protocol for the isolation and purification of andrimid is based on methodologies
reported in the literature.[8]

Bacterial Culture and Andrimid Production
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o Bacterial Strain: Vibrio coralliilyticus or other known andrimid-producing strains like Serratia
plymuthica.[8][9]

e Culture Medium: APY medium or Luria Broth (LB).[8][9]
e Growth Conditions:
o Inoculate the medium with the bacterial strain.

o Incubate at a suitable temperature (e.g., 25°C for V. coralliilyticus or lower temperatures
for some Serratia strains) with aeration for 24-48 hours.[8][9] Production of andrimid can
be temperature-dependent.[9]

Extraction of Andrimid

e Harvesting: After the incubation period, pellet the bacterial cells by centrifugation (e.g.,
10,000 x g for 10 minutes).[9]

e Solvent Extraction:
o Collect the supernatant.

o Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate
(EtOAC).[8]

o Separate the organic phase containing the andrimid.

» Drying: Dry the ethyl acetate extract, for example, under a stream of nitrogen or using a
rotary evaporator.

Chromatographic Purification

e Flash Chromatography:
o Redissolve the dried extract in a suitable solvent.

o Perform flash chromatography using a C18 reversed-phase column.[8]
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o Elute the compounds using a linear gradient of water and methanol (MeOH), for example,
starting from 10% MeOH and increasing to 100% MeOH.[8]

o Fraction Collection and Analysis:
o Collect fractions throughout the elution process.

o Analyze the fractions for the presence of andrimid using techniques like thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a
diode-array detector (DAD) and a mass spectrometer (MS).[8]

Structure Confirmation

e Spectroscopic Analysis:
o Pool the fractions containing pure andrimid and remove the solvent.

o Confirm the identity and purity of the isolated andrimid using HRMS and NMR (*H, 13C,
and 2D NMR) spectroscopy.[5]

Conclusion

Andrimid remains a molecule of significant interest in the field of antibiotic discovery due to its
potent and selective inhibition of a crucial bacterial metabolic pathway. While comprehensive,
publicly tabulated spectroscopic data for its characterization is limited, the methodologies for its
isolation and the understanding of its biosynthesis are well-established. This guide provides a
foundational resource for researchers working on the characterization, synthesis, and
development of andrimid and its analogs. The detailed biosynthetic pathway also offers a
roadmap for potential bioengineering efforts to generate novel derivatives with improved
therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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